molecular formula C12H11N3O6S B2851639 Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate CAS No. 897622-99-0

Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate

Cat. No.: B2851639
CAS No.: 897622-99-0
M. Wt: 325.3
InChI Key: WWEPQTCIHYZIER-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate is a chemical compound with a complex structure that includes a pyrimidine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with molecular pathways, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A similar compound used in cancer treatment.

    Methotrexate: Another anticancer agent with a similar pyrimidine structure.

Uniqueness

Methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate is unique due to its specific functional groups and the combination of a pyrimidine ring with a benzoate ester. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.

Properties

IUPAC Name

methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S/c1-21-11(17)7-2-4-8(5-3-7)15-22(19,20)9-6-13-12(18)14-10(9)16/h2-6,15H,1H3,(H2,13,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEPQTCIHYZIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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